

Comparative study of Batabulin's impact on different cancer cell lineages

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Batabulin's Impact on Cancer Cell Lineages: A Comparative Analysis

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A comprehensive review of available data on **Batabulin** (also known as T138067), a potent anti-tumor agent, reveals its significant cytotoxic effects across a diverse range of cancer cell lineages. This comparison guide synthesizes key findings on **Batabulin**'s mechanism of action, its efficacy in various cancer cell types, and the underlying molecular pathways it influences, providing a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Targeted Disruption of the Cytoskeleton

Batabulin exerts its anti-cancer effects by selectively targeting the microtubule network, a critical component of the cell's cytoskeleton essential for cell division, shape, and intracellular transport. It functions as a microtubule-destabilizing agent, binding covalently to a conserved cysteine residue (Cys-239) on specific β -tubulin isotypes, namely β 1, β 2, and β 4.[1][2] This irreversible binding disrupts the dynamic process of microtubule polymerization, leading to a collapse of the cytoskeleton.[1][2] The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]



Comparative Efficacy Across Cancer Cell Lines

To provide a quantitative comparison of **Batabulin**'s cytotoxic activity, data from the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) for T138067 (NSC 719218) has been compiled. The GI50 value, representing the concentration required to inhibit cell growth by 50%, is a key metric for assessing a compound's potency. The following table summarizes the GI50 values of **Batabulin** across various cancer cell lines, categorized by their tissue of origin.



Cancer Type	Cell Line	GI50 (μM)
Leukemia	CCRF-CEM	0.018
HL-60(TB)	0.021	
K-562	0.023	_
MOLT-4	0.019	_
RPMI-8226	0.016	_
SR	0.017	_
Non-Small Cell Lung Cancer	A549/ATCC	0.025
EKVX	0.020	
HOP-62	0.023	_
HOP-92	0.022	_
NCI-H226	0.024	_
NCI-H23	0.026	_
NCI-H322M	0.025	_
NCI-H460	0.022	_
NCI-H522	0.027	_
Colon Cancer	COLO 205	0.024
HCC-2998	0.026	
HCT-116	0.023	_
HCT-15	0.028	_
HT29	0.027	=
KM12	0.025	_
SW-620	0.026	_
CNS Cancer	SF-268	0.023



SF-295	0.025	
SF-539	0.026	_
SNB-19	0.024	-
SNB-75	0.027	-
U251	0.026	-
Melanoma	LOX IMVI	0.024
MALME-3M	0.026	
M14	0.025	_
SK-MEL-2	0.023	
SK-MEL-28	0.027	
SK-MEL-5	0.026	
UACC-257	0.025	
UACC-62	0.024	
Ovarian Cancer	IGROV1	0.025
OVCAR-3	0.027	_
OVCAR-4	0.026	_
OVCAR-5	0.028	_
OVCAR-8	0.026	_
NCI/ADR-RES	0.035	_
SK-OV-3	0.029	
Renal Cancer	786-0	0.027
A498	0.028	
ACHN	0.026	-
CAKI-1	0.029	-
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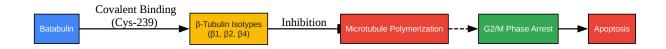


		_
RXF 393	0.027	_
SN12C	0.028	_
TK-10	0.026	
UO-31	0.029	
Prostate Cancer	PC-3	0.028
DU-145	0.029	
Breast Cancer	MCF7	0.028
MDA-MB-231/ATCC	0.027	
HS 578T	0.029	_
BT-549	0.028	-
T-47D	0.030	-
MDA-MB-435	0.026	

Data sourced from the NCI Developmental Therapeutics Program (DTP) database for NSC: 719218 (T138067).

Signaling Pathways Modulated by Batabulin

The cellular response to **Batabulin**-induced microtubule disruption involves the modulation of key signaling pathways that govern cell cycle progression and apoptosis.

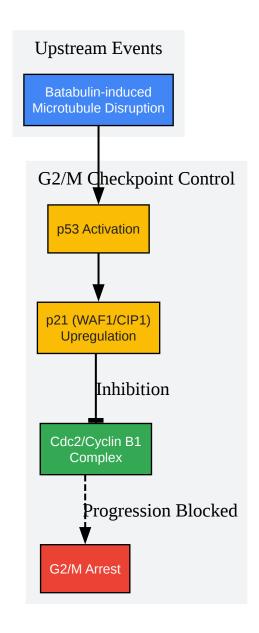


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Caption: Batabulin's primary mechanism of action.

Further investigation into the downstream signaling cascades reveals the involvement of critical cell cycle regulators and apoptosis mediators.



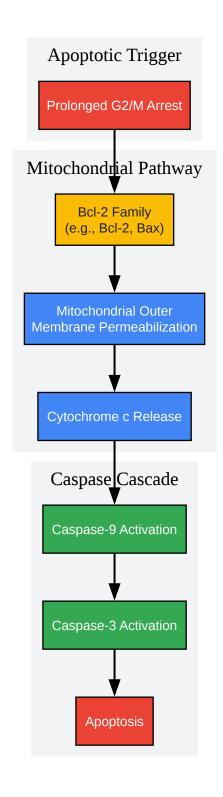


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Caption: G2/M arrest signaling pathway influenced by **Batabulin**.

The induction of apoptosis by **Batabulin** is mediated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspases.





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Caption: Intrinsic apoptosis pathway activated by Batabulin.

Experimental Protocols



The following are detailed methodologies for key experiments cited in the evaluation of **Batabulin**'s effects.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Batabulin (e.g., 0.01 to 100 μM) and a vehicle control (e.g., DMSO) for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

- Cell Treatment: Culture cells in 6-well plates and treat with **Batabulin** at the desired concentration for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL).
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

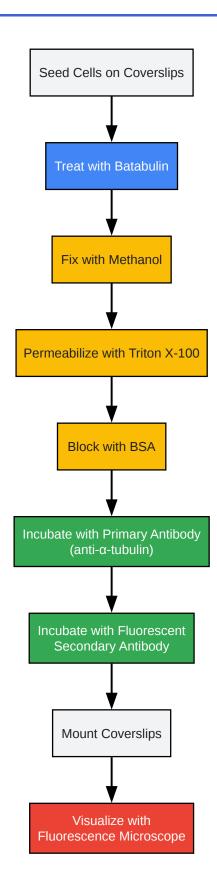


Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment: Treat cells with Batabulin for 48 hours.
- Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Immunofluorescence Microscopy for Microtubule Integrity





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Caption: Experimental workflow for immunofluorescence.



- Cell Culture: Grow cells on glass coverslips in a 24-well plate.
- Treatment: Treat cells with Batabulin at the desired concentration for the specified time.
- Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.
- Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and then block with 1% BSA in PBS for 30 minutes.
- Antibody Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
- Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

Batabulin demonstrates potent and broad-spectrum anti-cancer activity across numerous cancer cell lineages by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of **Batabulin** and for the development of novel anti-cancer strategies targeting the microtubule cytoskeleton.

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